7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid
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Overview
Description
7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its unique structure, which includes a thieno[2,3-B]pyridine core, a carboxypropyl group, and a carboxylic acid functional group
Preparation Methods
The synthesis of 7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Additionally, carboxylic acids can be prepared through the hydrolysis of nitriles and carboxylation of organometallic intermediates . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under appropriate conditions. Common reagents and conditions used in these reactions include acidic, alkaline, or neutral media, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target enzyme . The presence of the pyridine ring and carboxylic acid groups allows it to form hydrogen bonds and coordinate with metal ions, influencing its biological activity .
Comparison with Similar Compounds
Similar compounds to 7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid include other pyridinecarboxylic acids such as picolinic acid, nicotinic acid (niacin), and isonicotinic acid . These compounds share a pyridine core but differ in the position and nature of their functional groups. The uniqueness of this compound lies in its thieno[2,3-B]pyridine structure and the presence of both carboxypropyl and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
67637-76-7 |
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Molecular Formula |
C13H13NO5S |
Molecular Weight |
295.31 g/mol |
IUPAC Name |
7-(3-carboxypropyl)-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H13NO5S/c1-7-5-8-11(17)9(13(18)19)6-14(12(8)20-7)4-2-3-10(15)16/h5-6H,2-4H2,1H3,(H,15,16)(H,18,19) |
InChI Key |
AMJOMBLZRCHYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N(C=C(C2=O)C(=O)O)CCCC(=O)O |
Origin of Product |
United States |
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